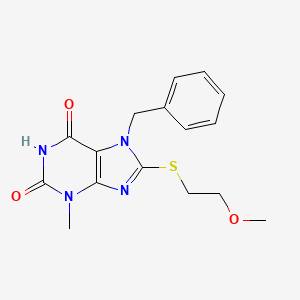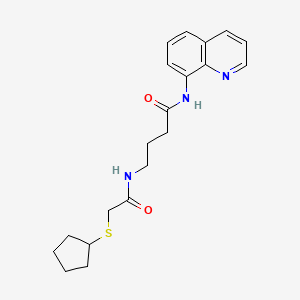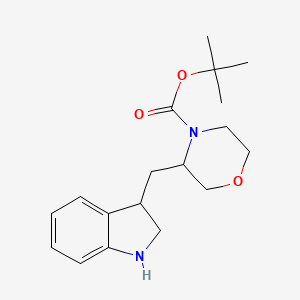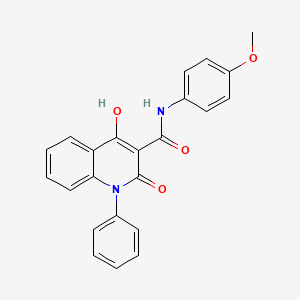![molecular formula C18H19ClN2O B2381619 1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole CAS No. 615279-51-1](/img/structure/B2381619.png)
1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with a 2-(4-chlorophenoxy)ethyl group and a propan-2-yl group
Métodos De Preparación
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 2-bromoethylbenzene.
Formation of 4-Chlorophenoxyethyl Bromide: 4-chlorophenol is reacted with 2-bromoethylbenzene in the presence of a base such as potassium carbonate to form 4-chlorophenoxyethyl bromide.
Cyclization: The 4-chlorophenoxyethyl bromide is then reacted with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated that benzimidazole derivatives, including this compound, may have anticancer properties and could be explored for cancer treatment.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways: It may inhibit the activity of certain enzymes, leading to disruption of cellular functions and ultimately cell death. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole can be compared with other similar compounds, such as:
1-[2-(4-Chlorophenoxy)ethyl]azepane: This compound has a similar structure but contains an azepane ring instead of a benzimidazole ring.
4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one: This compound contains a pyridazinone ring and has different chemical properties and applications.
N-[2-(4-Chlorophenoxy)ethyl]cyclopropanamine hydrochloride: This compound contains a cyclopropane ring and is used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzimidazole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13(2)18-20-16-5-3-4-6-17(16)21(18)11-12-22-15-9-7-14(19)8-10-15/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTQYKSUEUKMKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2381554.png)

![N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2381556.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2381558.png)
![Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2381559.png)
